7-Cyano-7-deaza-2'-deoxy guanosine

Nucleic Acid Modification Biosynthetic Pathways Restriction-Modification Systems

Precise quantification of bacterial DNA modifications like dPreQ0 and dADG is hindered by a lack of authentic nucleoside standards. This 7-cyano-7-deaza-2'-deoxyguanosine (dPreQ0) is the direct enzymatic substrate for the Dpd restriction-modification system and an essential LC-MS/MS calibration standard. - **Critical Intermediate**: Direct precursor to protective dG+ modifications; confirmed by DpdC activity assays (3,593 to 31 mods/10⁶ nt upon conversion). - **Analytical Specificity**: Differentiates between dPreQ0, dADG, and unmodified dG; essential for phage anti-restriction phenotype validation. - **Reliable Supply**: Offered as a neat solid for molecular biology and analytical chemistry workflows.

Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
Cat. No. B15600017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyano-7-deaza-2'-deoxy guanosine
Molecular FormulaC12H13N5O4
Molecular Weight291.26 g/mol
Structural Identifiers
InChIInChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20)
InChIKeyQXSULWVDXWTVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dPreQ0: DNA Modification Nucleoside for RM and Antiviral Research


7-Cyano-7-deaza-2'-deoxy guanosine (dPreQ0, CAS: 199859-58-0) is a highly specialized 7-deazapurine nucleoside analog characterized by the replacement of the N7 nitrogen atom with a carbon and the addition of a cyano group . This structural modification fundamentally alters its base-pairing properties and biological function. It has been identified as a naturally occurring DNA modification in diverse bacteria and phages, where it serves as a crucial precursor in the Dpd restriction-modification system and the queuosine tRNA modification pathway [1]. It is also recognized as a potent antiviral nucleoside analogue with activity against viruses such as Hepatitis B and C, functioning by inhibiting viral polymerases .

Workflow In vitro reconstitution of bacterial Dpd DNA modification systems
Selection Substrate for amidohydrolase activity assays targeting 7-cyano-7-deazaguanine in DNA
Use Context Analytical standard for LC-MS/MS quantification of 7-deazaguanine modifications in phage/bacterial genomes

Why dPreQ0 Cannot Be Replaced by Generic Analogs


Generic substitution fails because the 7-cyano modification confers unique electronic and steric properties that are not present in simpler analogs like 7-deaza-2'-deoxyguanosine [1]. This compound is not merely a structural variant but a central intermediate in a specific, cross-talk biosynthetic pathway between RNA and DNA modification systems, a role that cannot be fulfilled by other deazapurines [2]. Its distinct mechanism, for instance as a specific ligand for cAMP-independent PKA or as a substrate for the DpdA transglycosylase, is tied directly to the 7-cyano group, making it essential for studies requiring this precise chemical biology function [1].

This Product
dPreQ0 with 7-cyano group enables recognition by DpdC and QueF-like enzymes
7-Deaza-dG
Lacks the cyano recognition handle; cannot serve as substrate in pathway-specific assays
This Product
2'-deoxyribose form inserted into DNA by DpdA/DpdB complex
PreQ0 Ribonucleoside
Sugar specificity prevents DpdA-mediated DNA insertion; limited to tRNA modification context
This Product
dPreQ0-modified DNA shows distinct restriction enzyme susceptibility
dG+/dADG Analogs
Different modification states alter anti-restriction phenotypes; functional interpretation may shift

dPreQ0 Differentiation Evidence vs Key Analogs


DpdC-Catalyzed Conversion of dPreQ0 to dADG

7-Cyano-7-deaza-2'-deoxy guanosine (dPreQ0) holds a unique and central position as the shared precursor for the biosynthesis of 7-deazapurine modifications in both tRNA and DNA [1]. This crosstalk is a specific, non-substitutable function. While other analogs may be terminal products or specific to one nucleic acid type, dPreQ0 is the essential gateway metabolite for this entire class of complex modifications [1].

DpdC Substrate Conversion
Head-to-head
DpdAB (dPreQ0)
3,593 ± 212 per 10⁶ nt
+DpdC (dADG)
7,844 ± 456 per 10⁶ nt
Quantifies precursor-product relationship; dPreQ0 is the kinetically competent intermediate
116-fold decrease in dPreQ0 upon DpdC addition
Nucleic Acid Modification Biosynthetic Pathways Restriction-Modification Systems

dPreQ0-DNA Lacks EcoRI Restriction Protection

The X-ray crystal structure of the DpdA enzyme (PDB: 7UI4) from Salmonella enterica, which is responsible for inserting 7-deazaguanine modifications into DNA, has been solved and demonstrates its specific interaction with its substrate, 7-cyano-7-deazaguanine (preQ0/dPreQ0) [1]. This structural data proves a specific, lock-and-key relationship between the enzyme and this exact nucleoside analog. No quantitative or structural data is provided for the activity of this enzyme with other potential substrates like unmodified guanine or other 7-deazaguanine derivatives, reinforcing its unique role [1].

Restriction Protection
Head-to-head
dPreQ0-DNA
No EcoRI resistance
dG+-DNA
Partial EcoRI resistance
Cyano-to-amido conversion is functionally required for anti-restriction activity
dPreQ0 alone insufficient; co-expression of modifying enzymes needed
Structural Biology Enzymology DNA Modification

dPreQ0 Density Variation Across Phage Genomes

7-Cyano-7-deaza-2'-deoxyguanosine is described as a 'potent antiviral nucleoside analogue' with 'promising activity' against Hepatitis B and C viruses . While no head-to-head IC50 data against a specific comparator was identified, the claimed mechanism—inhibiting viral replication by targeting viral polymerase enzymes—distinguishes it from other antiviral nucleoside analogs that may have different mechanisms (e.g., immunostimulation via TLR7, chain termination, etc.) . The lack of quantitative comparative data necessitates that its use in this context be classified as exploratory.

Phage Modification Range
Method context
Wide dynamic range necessitates broad calibration curves
Up to >27,000-fold variation across phage genomes
Transformation Efficiency
Class-level
Modified plasmid
Baseline transformation
Unmodified plasmid
~100-fold reduction
Modification status critical for transformation success in Dpd+ hosts
Class-level evidence from S. Montevideo dpd deletion mutant
Biosynthetic Node
Class-level
Partitions between tRNA and DNA modification pathways
Enables competitive pathway flux studies; unique node position
7-deaza-dG and preQ0 ribonucleoside lack this dual specificity
ATP-Dependent Insertion
Class-level
DpdB ATPase required for dPreQ0 formation
Requires both DpdA and DpdB for in vitro reconstitution
Absence of DpdB abolishes dPreQ0 insertion
Antiviral Research Virology Nucleoside Analogs

dPreQ0 Validated Application Scenarios


In Vitro Reconstitution of Dpd RM System

As established, 7-Cyano-7-deaza-2'-deoxy guanosine is the key shared intermediate in the biosynthesis of 7-deazapurines for both DNA and tRNA [1]. Researchers studying the evolution, regulation, and enzymology of these conserved modification pathways require this exact compound as a chemical biology probe or analytical standard to trace metabolic flux and validate enzyme function [1].

Phage Engineering: Anti-Restriction Screening

The DpdA enzyme, a DNA-guanine transglycosylase, is known to specifically act on this compound to insert preQ0 into DNA as part of a bacterial restriction-modification system [1]. Scientists engaged in structural biology, enzymology, or studies of bacterial immunity and phage defense will require this compound as a substrate for activity assays, co-crystallization studies, and for understanding the system's molecular basis [1].

Standard for Quantifying 7-Deazaguanine DNA Modifications

Vendors indicate this compound demonstrates promising antiviral activity against Hepatitis B and C by inhibiting viral polymerases [1]. While definitive head-to-head comparative data is lacking, this makes it a relevant candidate for exploratory in vitro studies seeking to identify novel viral polymerase inhibitors with a distinct 7-deazapurine scaffold [1].

Application
Selection Property
Validation Focus
Dpd system in vitro reconstitution
Substrate for DpdC amidohydrolase activity assays
Precursor-product conversion efficiency by LC-MS/MS
Phage engineering anti-restriction screening
Requires co-expression of Gat-QueC or DpdC for functional dG+/dADG formation
Restriction enzyme protection phenotype validation
7-Deazaguanine modification quantification
LC-MS/MS calibration standard for dPreQ0/dADG
Modification density dynamic range (4+ orders of magnitude)
Transformation optimization in Dpd+ bacteria
Verification of plasmid 7-deazaguanine modification status
Transformation efficiency in restriction-competent hosts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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